Linimacrin e

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Linamarin can be extracted from cassava roots using various methods. One common method involves homogenizing cassava roots in o-phosphoric acid, adjusting the pH with sodium hydroxide, and then using enzyme-immobilized microplates to hydrolyze the cyanoglucoside . Industrial production methods often involve extensive preparation and detoxification processes to ensure the safe consumption of cassava products .

Chemical Reactions Analysis

Linamarin undergoes hydrolysis in the presence of the enzyme linamarase, resulting in the formation of acetone cyanohydrin and glucose . This reaction can further lead to the production of hydrogen cyanide, especially under acidic conditions. The major products formed from these reactions are acetone cyanohydrin and hydrogen cyanide .

Scientific Research Applications

Linamarin has been studied for its potential anticancer activities . Its extraction and isolation using different solvents have been investigated to understand its physical properties, such as solubility, membrane permeability, and lipophilicity . Additionally, linamarin has been reported as a risk factor in developing glucose intolerance and diabetes, although studies in experimental animals have been inconsistent .

Mechanism of Action

The mechanism of action of linamarin involves its hydrolysis by the enzyme linamarase, leading to the production of acetone cyanohydrin and glucose . The acetone cyanohydrin can further decompose to hydrogen cyanide, which is toxic and can inhibit cellular respiration by binding to cytochrome c oxidase in the mitochondria .

Comparison with Similar Compounds

Linamarin is similar to other cyanogenic glycosides such as lotaustralin, which is also found in cassava and other plants . Both compounds can decompose to produce hydrogen cyanide, but linamarin is more commonly found in higher concentrations in cassava . The uniqueness of linamarin lies in its widespread presence in cassava and its significant impact on food safety and dietary toxicity .

Properties

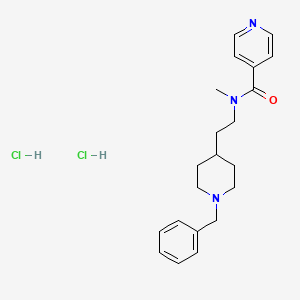

CAS No. |

82535-39-5 |

|---|---|

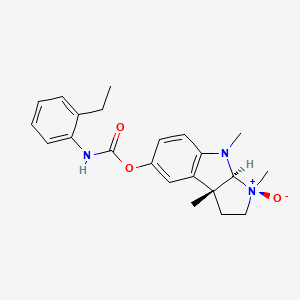

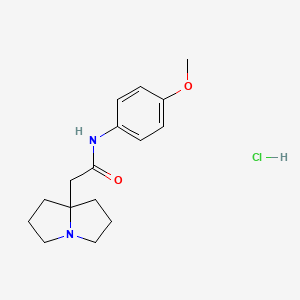

Molecular Formula |

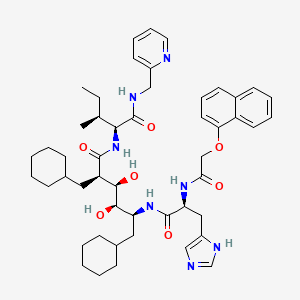

C36H50O8 |

Molecular Weight |

610.8 g/mol |

IUPAC Name |

(1R,2R,4R,6S,7S,9R,10S,11S,12S,13S,14S,15R,23S,25R)-9-(hydroxymethyl)-2,13,15-trimethyl-12-phenoxy-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosane-10,11-diol |

InChI |

InChI=1S/C36H50O8/c1-20(2)32-18-22(4)36-26-29(32)42-34(43-32,44-36)17-13-8-6-7-10-14-21(3)25-23(5)28(40-24-15-11-9-12-16-24)35(39,27(25)36)31(38)33(19-37)30(26)41-33/h9,11-12,15-16,21-23,25-31,37-39H,1,6-8,10,13-14,17-19H2,2-5H3/t21-,22-,23+,25+,26-,27-,28+,29?,30+,31-,32-,33+,34-,35-,36-/m1/s1 |

InChI Key |

CIUTZSCVJVOITD-YOHWXSRMSA-N |

Isomeric SMILES |

C[C@@H]1CCCCCCC[C@]23OC4[C@@H]5[C@H]6[C@](O6)([C@H]([C@]7([C@@H]([C@@H]1[C@@H]([C@@H]7OC8=CC=CC=C8)C)[C@@]5(O2)[C@@H](C[C@@]4(O3)C(=C)C)C)O)O)CO |

Canonical SMILES |

CC1CCCCCCCC23OC4C5C6C(O6)(C(C7(C(C1C(C7OC8=CC=CC=C8)C)C5(O2)C(CC4(O3)C(=C)C)C)O)O)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.